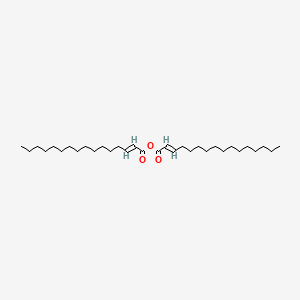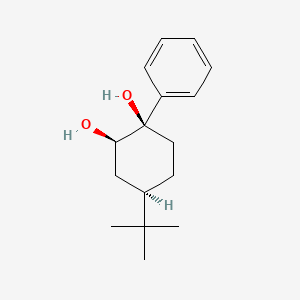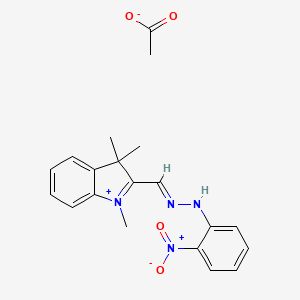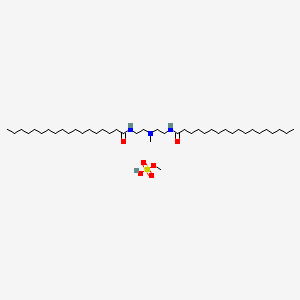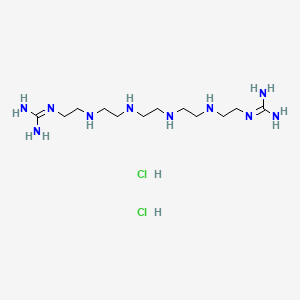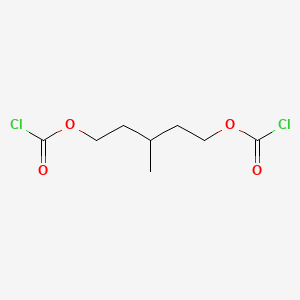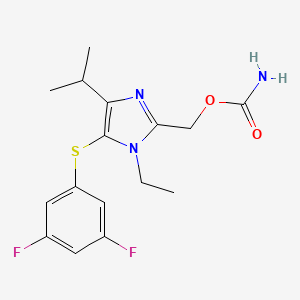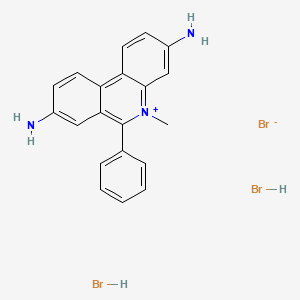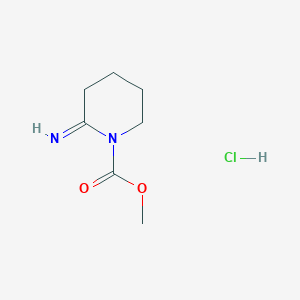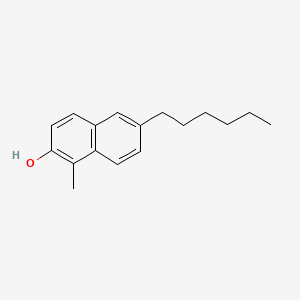
2-Naphthol, 6-hexyl-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthol, 6-hexyl-1-methyl- is a derivative of 2-naphthol, a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH . This compound is characterized by the presence of a hexyl group at the 6th position and a methyl group at the 1st position on the naphthalene ring. The naphthols are naphthalene homologues of phenol, but more reactive .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthol, 6-hexyl-1-methyl- can be achieved through various organic transformations. One common method involves the alkylation of 2-naphthol with hexyl and methyl groups under specific conditions. The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
Industrial Production Methods: Industrial production of 2-naphthol typically involves a two-step process that begins with the sulfonation of naphthalene in sulfuric acid, followed by the cleavage of the sulfonic acid group in molten sodium hydroxide . This method can be adapted for the production of 2-Naphthol, 6-hexyl-1-methyl- by introducing the appropriate alkylating agents.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Naphthol, 6-hexyl-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthols, quinones, and hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
2-Naphthol, 6-hexyl-1-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Naphthol, 6-hexyl-1-methyl- involves its interaction with specific molecular targets and pathways. The electron-rich aromatic framework allows it to participate in various biochemical reactions, leading to the formation of bioactive compounds. These interactions can modulate cellular processes, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Naphthol: A closely related compound with a hydroxyl group at the 2-position.
1-Naphthol: An isomer of 2-naphthol with the hydroxyl group at the 1-position.
2-Naphthol, 6-hexyl-: A derivative with a hexyl group at the 6th position.
Uniqueness: 2-Naphthol, 6-hexyl-1-methyl- is unique due to the presence of both hexyl and methyl groups, which enhance its reactivity and potential for diverse chemical transformations. This structural modification allows for the synthesis of novel compounds with enhanced biological and industrial applications .
Eigenschaften
CAS-Nummer |
17324-15-1 |
|---|---|
Molekularformel |
C17H22O |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
6-hexyl-1-methylnaphthalen-2-ol |
InChI |
InChI=1S/C17H22O/c1-3-4-5-6-7-14-8-10-16-13(2)17(18)11-9-15(16)12-14/h8-12,18H,3-7H2,1-2H3 |
InChI-Schlüssel |
UWARPDDHXBUZGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


